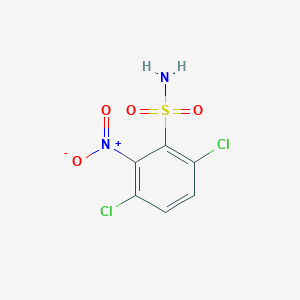

3,6-Dichloro-2-nitrobenzenesulfonamide

説明

特性

CAS番号 |

1806305-01-0 |

|---|---|

分子式 |

C6H4Cl2N2O4S |

分子量 |

271.08 g/mol |

IUPAC名 |

3,6-dichloro-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(8)6(15(9,13)14)5(3)10(11)12/h1-2H,(H2,9,13,14) |

InChIキー |

VDJLCVPXZZHMRZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)N)Cl |

正規SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)N)Cl |

製品の起源 |

United States |

類似化合物との比較

Substituent Positioning and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative table of analogous benzenesulfonamide derivatives:

Key Observations :

- Electrophilic Reactivity : The nitro group in this compound makes it more reactive toward nucleophilic substitution compared to Chlorosulfuron, which relies on hydrogen bonding via its triazine-urea system .

- Solubility : Unlike 3,4-Dichloroaniline-6-sulfonic acid (sulfonic acid group), the nitro and chloro substituents in the target compound reduce aqueous solubility, favoring organic solvents like dichloromethane .

Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from analogs:

| Property | This compound (Predicted) | 3,4-Dichloroaniline-6-sulfonic acid (Measured) |

|---|---|---|

| Molecular Weight (g/mol) | ~285.1 | 266.1 |

| Melting Point | 180–190°C (estimated) | >250°C (decomposes) |

| LogP (Octanol-Water Partition) | ~2.5 | ~0.8 |

Notes:

準備方法

Method Overview

This classical route involves the chlorination of a suitably substituted benzene precursor followed by nitration, and subsequent sulfonamide formation. The process emphasizes controlling reaction conditions to optimize yield and purity while minimizing environmental impact.

Key Steps:

Chlorination of Benzene Derivative:

- Starting with a benzene ring bearing existing substituents, chlorination is performed using chlorine gas or a chlorinating reagent under controlled temperature (typically 40–120°C), with catalysts such as iron or iron chloride.

- For example, chlorination of 2,6-dichlorobenzene derivatives yields the chlorinated intermediate necessary for subsequent nitration.

-

- The chlorinated intermediate undergoes nitration using a mixture of nitric acid and sulfuric acid, or alternatively, with nitrating agents like dinitrogen pentoxide or nitronium salts, to introduce the nitro group at the 2-position.

- Reaction conditions are optimized (e.g., temperature between 40–70°C) to avoid over-nitration or side reactions, with yields exceeding 70%.

-

- The nitro-chlorobenzene intermediate is then reacted with sulfonamide reagents, such as sulfamic acid derivatives, under reflux conditions to form the sulfonamide group.

- Catalysts like phosphorus oxychloride or phosphoryl chloride may be employed to facilitate sulfonamide formation.

Advantages & Notes:

- Well-established industrial process.

- Requires careful temperature control to prevent side reactions.

- Environmental concerns due to large acid use and waste generation.

Alternative Route via Cyclization and Chlorination (Patent-Based Method)

Method Overview

Recent patents describe a safer, more environmentally friendly approach that avoids the use of highly corrosive nitration mixtures. It involves constructing the aromatic core via cyclization reactions, followed by selective chlorination.

Key Steps:

Preparation of 2,6-Dihydroxy-3-nitropyridine:

- Starting from nitroaromatic compounds, a cyclization reaction is performed, often catalyzed by amines or organic bases, to form the pyridine ring.

- For example, the reaction of 2-nitroacetate with ammonia and organic bases (such as DBU or DBN) under controlled temperatures (20–70°C) facilitates ring closure.

Chlorination of the Pyridine Derivative:

- The intermediate is then chlorinated using chlorinating agents like phosphorus oxychloride or thionyl chloride, which selectively introduce chlorine atoms at the 2 and 6 positions.

- Reaction conditions are typically at 80–100°C, with yields exceeding 90%.

-

- The crude chlorinated product is purified via extraction, washing, and recrystallization to obtain high-purity 3,6-dichloro-2-nitrobenzenesulfonamide.

Advantages & Notes:

- Avoids harsh nitration conditions.

- Higher yields (>80%) and safer process.

- Environmentally friendlier with less waste.

Sulfonamide Functionalization

Method Overview

The sulfonamide group is introduced via nucleophilic substitution on the chlorinated aromatic intermediate.

Key Steps:

Reaction with Sulfonamide Reagents:

- The chlorinated aromatic compound reacts with sulfonamide derivatives (e.g., sulfamic acid or chlorosulfonyl derivatives) under reflux.

- Catalysts such as triethylamine or pyridine are employed to facilitate the substitution.

-

- Typically performed at 80–120°C.

- Reaction times vary from 4 to 12 hours depending on reagent reactivity.

-

- The final compound is purified through recrystallization or chromatography, ensuring high purity suitable for pharmaceutical applications.

Research Findings & Notes

- Environmental Considerations: Modern methods focus on reducing hazardous waste by replacing traditional nitration with cyclization routes, as highlighted in recent patents (e.g., CN102584688A).

- Yield Optimization: The use of organic bases like DBU and DBN in cyclization reactions significantly improves yields (>80%) and process safety.

- Reaction Temperatures: Maintaining temperatures below 120°C prevents decomposition and side reactions, ensuring high purity of intermediates.

- Catalyst Usage: Catalysts such as thionamic acid (as per patent CN110218177B) are effective in nitration-like steps, reducing acid consumption and waste.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,6-Dichloro-2-nitrobenzenesulfonamide to ensure high yield and purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. A three-step approach is recommended:

Sulfonylation : React 3,6-dichlorobenzenesulfonyl chloride with ammonia to form the sulfonamide intermediate .

Nitration : Introduce the nitro group at the 2-position using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Purification : Recrystallize the product from a methanol/water mixture (3:1 v/v) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a multi-technique approach:

- Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (theoretical m/z: 295.94) .

- X-ray Crystallography (if single crystals are obtained): Resolve bond angles and dihedral angles for steric/electronic analysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

Methodological Answer: The nitration regioselectivity is governed by:

- Electronic Effects : Electron-withdrawing sulfonamide (-SO₂NH₂) and chloro groups (-Cl) deactivate the ring, directing nitration to the meta position relative to the sulfonamide .

- Steric Hindrance : Steric bulk from the sulfonamide group limits nitration to the less hindered 2-position. Computational studies (DFT) can model charge distribution and transition states to predict reactivity .

- Experimental Validation : Compare with analogous compounds (e.g., 4-nitrobenzenesulfonamide derivatives) to isolate electronic vs. steric contributions .

Q. How can researchers address discrepancies in reported biological activity data for sulfonamide derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity before biological testing .

- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate functional group contributions .

Q. What advanced analytical techniques resolve crystallographic disorder in this compound?

Methodological Answer: For disordered crystals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。